Product packaging for Benzene, 1,2-diethyl-3-methyl-(Cat. No.:CAS No. 13632-93-4)

Benzene, 1,2-diethyl-3-methyl-

Cat. No.: B12807131
CAS No.: 13632-93-4
M. Wt: 148.24 g/mol
InChI Key: LRJOXARIJKBUFE-UHFFFAOYSA-N
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Description

Benzene, 1,2-diethyl-3-methyl- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B12807131 Benzene, 1,2-diethyl-3-methyl- CAS No. 13632-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13632-93-4

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

1,2-diethyl-3-methylbenzene

InChI

InChI=1S/C11H16/c1-4-10-8-6-7-9(3)11(10)5-2/h6-8H,4-5H2,1-3H3

InChI Key

LRJOXARIJKBUFE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1CC)C

Origin of Product

United States

Contextualization Within Aromatic Hydrocarbon Chemistry

Aromatic hydrocarbons, with benzene (B151609) as their parent compound, are fundamental to organic chemistry. wikipedia.orgmassolit.io Their unique electronic structure, characterized by a delocalized pi-electron system, imparts a distinct stability and reactivity. The substitution of hydrogen atoms on the benzene ring with alkyl groups, a process known as alkylation, is a key transformation that allows for the tailoring of the molecule's properties. numberanalytics.com This modification can influence factors such as boiling point, solubility, and reactivity, making alkylated benzenes versatile building blocks in chemical synthesis. ontosight.ai They serve as precursors for a wide range of materials, including detergents, lubricants, and polymers. ontosight.aitandfonline.comiranpetroleum.co

Isomeric Diversity and Structural Considerations of Diethylmethylbenzenes

The compound "Benzene, 1,2-diethyl-3-methyl-" belongs to the diethylmethylbenzene isomer group. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. In the case of diethylmethylbenzenes, the molecular formula is C₁₁H₁₆. nist.gov The structural diversity arises from the different possible positions of the two ethyl groups and one methyl group on the benzene (B151609) ring.

This specific isomer, 1,2-diethyl-3-methylbenzene, has the two ethyl groups on adjacent carbon atoms (positions 1 and 2) and the methyl group on the next carbon atom (position 3). nist.gov Other isomers exist, such as 1,3-diethyl-5-methylbenzene, where the substituents are positioned differently around the ring, leading to distinct physical and chemical properties. nist.gov The arrangement of these alkyl groups significantly impacts the molecule's symmetry, polarity, and steric hindrance, which in turn affects its interactions and reactivity.

Historical Development of Research on Polysubstituted Benzenes

Direct Alkylation Approaches

Direct alkylation introduces alkyl groups onto an aromatic nucleus in a single step, most commonly via Friedel-Crafts reactions. These reactions are fundamental in industrial chemistry for producing a variety of alkylated aromatic compounds. wikipedia.orgmt.com

Friedel-Crafts Alkylation Mechanisms and Regioselectivity for Alkylated Benzenes

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction. mt.comfiveable.me The reaction involves the generation of an electrophile, typically a carbocation, which then attacks the electron-rich benzene ring. libretexts.orgmasterorganicchemistry.com The mechanism proceeds in several steps:

Formation of the Electrophile: An alkyl halide reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to form a carbocation or a carbocation-like complex. mt.commasterorganicchemistry.com Alkenes or alcohols can also serve as alkylating agents in the presence of a strong acid. msu.edu

Electrophilic Attack: The carbocation attacks the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base, such as the [AlCl₄]⁻ ion, removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com

A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity, especially when dealing with substituted benzenes. The existing substituents on the aromatic ring direct the position of the incoming alkyl group. Alkyl groups are activating and ortho-, para-directing. For a starting material like toluene (B28343) (methylbenzene), ethylation would be directed to the ortho and para positions. To synthesize 1,2-diethyl-3-methylbenzene, one might consider starting with o-xylene (B151617) (1,2-dimethylbenzene) or a related substituted benzene, but the directing effects can lead to a mixture of isomers.

Another major issue is the propensity for carbocation rearrangements. Primary alkyl halides are particularly prone to hydride or methyl shifts to form more stable secondary or tertiary carbocations. libretexts.orgmsu.edu This makes it difficult to introduce straight-chain alkyl groups longer than ethyl without obtaining rearranged products. For example, the alkylation of benzene with 1-chloropropane (B146392) yields isopropylbenzene (cumene) rather than n-propylbenzene. msu.edu Furthermore, since the alkyl group product is more reactive than the starting material, polyalkylation is a common side reaction, which can be mitigated by using a large excess of the aromatic substrate. msu.edunumberanalytics.com

Catalytic Systems in Alkylation Reactions

A wide range of catalysts are employed in Friedel-Crafts alkylation, with the choice significantly impacting reaction rate, selectivity, and environmental footprint. numberanalytics.com

Lewis Acids: Traditional catalysts include strong Lewis acids like AlCl₃ and FeCl₃. mt.com These are highly active but can be required in stoichiometric amounts, are sensitive to moisture, and can lead to waste disposal issues.

Protic Acids: Strong protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the alkylation of benzene with olefins. acs.org

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like zeolites have been extensively developed. numberanalytics.comlidsen.com Zeolites such as ZSM-5, Y-type, BEA, and MWW are used in industrial processes for the production of ethylbenzene (B125841) and cumene. lidsen.comd-nb.info Their shape-selectivity can improve product distribution, and they are easily separated from the reaction mixture and can be regenerated. d-nb.info For instance, a BXE ALKCAT zeolite, containing ZSM-5, has been shown to be active and selective for the gas-phase alkylation of benzene with ethylene (B1197577). d-nb.inforesearchgate.net Bifunctional catalysts, such as Pt-containing ZSM-5, can combine ethane (B1197151) dehydrogenation with benzene alkylation in a single process. core.ac.uk

Some nickel complexes, when activated with co-catalysts like ethylaluminum dichloride (EtAlCl₂), can catalyze a tandem reaction involving ethylene oligomerization followed by the Friedel-Crafts alkylation of a solvent like toluene. tandfonline.comrsc.orgchemrxiv.org This produces a mixture of ethyl-, butyl-, and hexyltoluenes. rsc.orgtandfonline.com

Reaction Conditions and Optimization Strategies for Alkylated Benzene Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired alkylated benzene. numberanalytics.com Key variables include temperature, solvent, catalyst concentration, and reactant ratios. numberanalytics.comnumberanalytics.com

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase the reaction rate but can also promote side reactions like polyalkylation and catalyst deactivation, thereby decreasing selectivity. d-nb.infonumberanalytics.comThe ideal temperature is reaction-specific, often ranging from 0°C to 100°C for liquid-phase reactions and higher (e.g., 300-450°C) for gas-phase zeolite-catalyzed reactions. researchgate.netnumberanalytics.com Lowering the temperature can improve regioselectivity. numberanalytics.com
Solvent The solvent should ideally be inert. The choice can influence reaction rate and selectivity. Polar solvents may enhance the rate, while non-polar solvents can improve regioselectivity. numberanalytics.comnumberanalytics.comCommon solvents include dichloromethane, carbon disulfide, or the aromatic reactant itself if used in excess. numberanalytics.com
Catalyst Concentration Higher catalyst concentration can increase the reaction rate, but may also lead to decreased selectivity and catalyst deactivation. numberanalytics.com For some polymer syntheses, reducing catalyst quantity avoids uncontrolled pathways. acs.orgThe optimal concentration is typically between 0.1 and 10 mol%. numberanalytics.com Weaker Lewis acids (e.g., BF₃) can reduce the reaction rate and minimize side reactions. numberanalytics.com
Reactant Ratio Using a large excess of the aromatic substrate is a common strategy to minimize polyalkylation by ensuring the alkylating agent is the limiting reactant. msu.edunumberanalytics.comMolar ratios of benzene to ethylene can range from 1:1 to as high as 16:1, depending on the catalyst and process, to suppress side reactions. d-nb.info

Multi-Step Synthetic Pathways for Alkylated Benzene Frameworks

To overcome the limitations of direct alkylation, particularly the issues of rearrangement and regioselectivity, multi-step synthetic sequences are often employed.

Approaches Involving Cyclohexane (B81311) Derivatives as Precursors

An alternative strategy for synthesizing specific alkylbenzenes involves the aromatization of a corresponding alkylcyclohexane or related precursor. This approach allows for the construction of the desired carbon skeleton first, followed by the creation of the aromatic ring. The conversion of a cyclohexane derivative to a benzene derivative is a dehydrogenation process. drpress.org This can be achieved catalytically at high temperatures. drpress.org For example, l-ethyl-3-methylbenzene has been synthesized by dehydrating and then dehydrogenating the corresponding l-ethyl-3-methyl-l-cyclohexanol intermediate. acs.org The dehydrogenation of alkylcyclohexanes to alkylbenzenes is a key step in this type of synthesis. researchgate.net

The catalytic hydrogenation of an aromatic ring to a cyclohexane ring is a well-established reaction, though it requires more forcing conditions (high pressure and temperature) than the hydrogenation of a simple alkene due to the stability of the aromatic system. jove.comjove.comnumberanalytics.com This process is typically exothermic. libretexts.org

Catalysts and Conditions for Aromatic Hydrogenation

Catalyst Conditions Substrate Scope Selectivity
Nickel High pressure (e.g., 100 atm) and temperature (e.g., 150°C) jove.comjove.com Benzene and substituted benzenes libretexts.org Can yield mixtures of cis and trans isomers for disubstituted benzenes jove.com
**Rhodium (e.g., Rh/SiO₂) ** Varied temperatures and H₂ pressures gla.ac.uk Substituted benzenes (methyl, ethyl, propyl, hydroxyl, methoxy (B1213986) groups) gla.ac.uk Stepwise mechanism observed with alkylcyclohexene intermediates gla.ac.uk

This hydrogenation reaction can be the first step in a multi-step synthesis. For example, a commercially available cresol (B1669610) (methylphenol) can be hydrogenated to a methylcyclohexanol. acs.org This alcohol can then be oxidized to a ketone, which can then react with a Grignard reagent to introduce another alkyl group. Subsequent dehydration and dehydrogenation yield the target alkylbenzene. acs.org This sequence provides excellent control over the final substitution pattern, avoiding the rearrangement and polyalkylation issues inherent in direct Friedel-Crafts alkylation.

Oxidation and Grignard Reactions for Side-Chain Introduction

The introduction and modification of alkyl side chains on a benzene ring are fundamental steps in the synthesis of complex alkylbenzenes. A powerful combination of oxidation and Grignard reactions allows for the controlled elongation and branching of these side chains.

Oxidation of Alkyl Side Chains: The benzene ring itself is generally resistant to strong oxidizing agents, but it activates the benzylic position (the carbon atom directly attached to the ring) of its alkyl substituents. openstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize an alkyl group to a carboxylic acid (-COOH), provided there is at least one hydrogen atom on the benzylic carbon. openstax.orgpressbooks.pubpressbooks.pub This transformation is crucial as the resulting benzoic acid derivative is a versatile intermediate for further modifications.

For instance, an alkylbenzene can be converted to a benzoic acid, which can then be transformed into an acyl chloride. This acyl chloride can subsequently be used in a Friedel-Crafts acylation reaction to introduce another acyl group to the aromatic ring.

Grignard Reactions for Carbon-Carbon Bond Formation: Grignard reagents (R-MgX) are potent nucleophiles used to form new carbon-carbon bonds. youtube.com In the context of alkylbenzene synthesis, they are typically reacted with carbonyl compounds (aldehydes or ketones) attached to the aromatic ring. This reaction converts the carbonyl group into a secondary or tertiary alcohol, effectively adding the alkyl group from the Grignard reagent to the side chain. pressbooks.pub

A synthetic sequence could involve:

Oxidation of a starting alkylbenzene to a benzoic acid derivative.

Conversion of the carboxylic acid to a ketone via reaction with an organolithium reagent or conversion to an acyl chloride followed by reaction with an organocuprate.

Reaction of the resulting ketone with a Grignard reagent to introduce the final alkyl group, forming a tertiary alcohol.

For example, the synthesis of 1-ethyl-3-methylbenzene can be achieved by oxidizing 3-methyl-1-cyclohexanol to 3-methyl-1-cyclohexanone, followed by a Grignard reaction with ethylmagnesium bromide to yield 1-ethyl-3-methyl-1-cyclohexanol. acs.org

Dehydration and Dehydrogenation for Aromatization

A common strategy for synthesizing substituted benzenes involves building a substituted cyclohexane or cyclohexene (B86901) ring first, followed by aromatization. acs.org This two-step process typically involves dehydration of an alcohol to an alkene, followed by dehydrogenation to form the stable aromatic ring. rsc.org

Dehydration: This step involves the acid-catalyzed elimination of a water molecule from a cyclohexanol (B46403) derivative to form a cyclohexene. The alcohol precursor is often synthesized via a Grignard reaction with a cyclohexanone, as described previously. acs.org The dehydration provides the necessary unsaturation for the subsequent aromatization step.

Dehydrogenation: Dehydrogenation is the final step to create the aromatic system by removing hydrogen atoms from the cyclic precursor. acs.org This is an oxidation reaction, often carried out at high temperatures over a metal catalyst. scribd.com The choice of catalyst is critical for achieving high yields.

This tandem dehydration-dehydrogenation sequence is a powerful method for creating aromatic compounds from saturated cyclic precursors, offering an alternative to direct substitution on a pre-formed benzene ring. rsc.orgresearchgate.net

Table 1: Catalysts and Conditions for Dehydrogenation/Aromatization

Catalyst Substrate Type Typical Conditions Reference
Palladium on Carbon (Pd/C) Cyclohexenes, Cyclohexanes 150-300 °C, often in a solvent like toluene rsc.org
Platinum on Carbon (Pt/C) Cyclohexanes 300 °C researchgate.net
Nickel (Ni) Cyclohexanes 150 °C acs.orgscribd.com
Silicomolybdic Acid Oxanorbornane derivatives Diethyl carbonate solvent, O₂ as oxidant researchgate.net
Zeolites (e.g., H-ZSM-5) Hydrogenated DA adducts Solid-phase, solvent-free, elevated temp. researchgate.net

Derivatization of Substituted Anilines for Alkylated Benzene Synthesis

Substituted anilines serve as versatile starting materials for the synthesis of a wide range of benzene derivatives, including those that are difficult to prepare through direct electrophilic aromatic substitution. nih.govacs.org The amino group (-NH₂) can be transformed into an excellent leaving group, allowing for its replacement by various substituents. beilstein-journals.org

The general strategy involves converting the primary aromatic amine into a diazonium salt, which then acts as a key intermediate. masterorganicchemistry.comorganic-chemistry.org This approach is particularly useful for introducing groups that cannot be installed via standard electrophilic substitution methods. chemguide.co.uk For example, n-alkylanilines can be prepared from the nitration and subsequent reduction of n-alkylbenzenes and then used as precursors in coupling reactions. acs.orgresearchgate.net

Diazotization Reactions and Intermediates

Diazotization is the process of converting a primary aromatic amine into an arenediazonium salt. organic-chemistry.org This reaction is typically performed in a cold aqueous solution (0–5 °C) by treating the amine with nitrous acid (HNO₂). The nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.comutrgv.edu

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile. masterorganicchemistry.com The amine attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the arenediazonium ion (Ar-N₂⁺) is formed. masterorganicchemistry.com

The resulting diazonium salts are highly reactive intermediates. chemguide.co.uk The diazonium group (-N₂⁺) is an exceptional leaving group (releasing stable dinitrogen gas, N₂), which facilitates its replacement by a wide variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.org

Coupling Reactions for Malonate Derivative Formation

While diazonium salts are well-known for substitution reactions where the N₂ group is lost, they also undergo coupling reactions where the two nitrogen atoms are retained, forming azo compounds (Ar-N=N-R). researchgate.netlibretexts.org These reactions occur when the diazonium salt, acting as an electrophile, attacks a highly activated, electron-rich aromatic ring or a compound with an active methylene (B1212753) group. libretexts.orgquestjournals.org

A pertinent example is the coupling of a diazonium salt with a malonate derivative, such as diethyl malonate. researchgate.netquestjournals.org In a basic ethanolic solution, the active methylene group of diethyl malonate is deprotonated to form a nucleophilic enolate ion. This ion then attacks the terminal nitrogen of the diazonium salt. questjournals.org The product of this coupling is a hydrazone, which is the tautomer of the initially formed azo compound. This type of reaction, known as the Japp-Klingemann reaction, typically involves subsequent hydrolysis and decarboxylation, but the initial coupling with the malonate derivative is the key step.

Specialized Synthetic Strategies for Substituted Alkylbenzenes

Beyond the fundamental reactions, several specialized strategies have been developed to overcome common challenges in the synthesis of polysubstituted alkylbenzenes, such as controlling regioselectivity and avoiding unwanted side reactions. libretexts.org

Friedel-Crafts Acylation and Reduction: Direct Friedel-Crafts alkylation is often plagued by issues of polyalkylation and carbocation rearrangements, which lead to a mixture of isomers. youtube.com A more reliable method is to perform a Friedel-Crafts acylation to install an acyl group (-COR), followed by its reduction to an alkyl group (-CH₂R). The reduction can be achieved using methods like the Clemmensen (zinc-mercury amalgam and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. youtube.com This two-step sequence ensures the introduction of a straight-chain alkyl group without rearrangement.

Use of Blocking Groups: To control the position of incoming substituents, a "blocking group" can be temporarily installed on the aromatic ring. The sulfonic acid group (-SO₃H) is a common choice because its introduction via sulfonation is reversible. pressbooks.pub For example, if the para position of a starting material is blocked by a sulfonic acid group, a subsequent electrophilic substitution will be directed to the ortho position. The blocking group can then be removed by treatment with dilute acid. pressbooks.pub

Tandem and Multi-component Reactions: Modern synthetic chemistry aims to increase efficiency by combining multiple reaction steps into a single operation. Tandem catalytic processes, such as the dehydration-oxidative dehydrogenation sequence for aromatization, streamline synthesis. researchgate.net Multi-component reactions, where several starting materials are combined to form a complex product in one pot, also represent an advanced strategy for constructing substituted anilines and other benzene derivatives. beilstein-journals.orgnih.gov

Purity and Isomer Separation Techniques in Synthesis

The synthesis of a specific polysubstituted alkylbenzene like 1,2-diethyl-3-methylbenzene rarely yields a single, pure product. The reaction pathways, particularly those involving electrophilic aromatic substitution or rearrangements, often lead to a mixture of structural isomers. For instance, the alkylation of m-xylene (B151644) could potentially produce 1,2-diethyl-3-methylbenzene, 1,4-diethyl-2-methylbenzene, and other isomers. The separation of these closely related compounds is a significant challenge.

The physical properties of these isomers, such as their boiling points, are often very similar, making separation by standard fractional distillation difficult, though not impossible for large-scale industrial processes. acs.org

Table 2: Physical Properties of Select C₁₁H₁₆ Isomers

Compound Name CAS Number Boiling Point (°C) Density (g/mL at 20°C) Reference
Benzene, 1,2-diethyl-3-methyl- 13632-93-4 207-208 0.891 stenutz.eu
Benzene, 1-ethyl-3,5-dimethyl- 934-04-3 199-200 0.875
Benzene, 1,2,3-trimethyl- (Hemimellitene) 526-73-8 176 0.894 acs.org
Benzene, 1-ethyl-3-methyl- 620-14-4 161.3 0.864 acs.org

For laboratory-scale purification and for analytical purposes to determine the purity and isomeric distribution of the product mixture, chromatographic techniques are indispensable.

Gas Chromatography (GC): GC is a powerful tool for separating volatile compounds like alkylbenzenes. core.ac.uk By using a capillary column with an appropriate stationary phase (e.g., carbowax), mixtures of isomers can be effectively separated based on their differential partitioning between the stationary and mobile phases. core.ac.uk Preparative GC can be used to isolate small quantities of pure isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is another widely used technique for the separation and purification of organic compounds. researchgate.net It separates molecules based on their hydrophobicity and can be highly effective for isolating specific isomers from a complex reaction mixture.

These separation techniques are crucial not only for obtaining the pure target compound but also for analyzing the outcome of a reaction to optimize conditions for higher selectivity and yield. acs.org

Electrophilic Aromatic Substitution Reactions on Alkylated Benzenes

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for substituted benzenes like 1,2-diethyl-3-methylbenzene, the reaction's regioselectivity is dictated by the existing alkyl groups. The ethyl and methyl substituents are activating groups, meaning they increase the rate of reaction compared to benzene itself and direct incoming electrophiles to the ortho and para positions. lkouniv.ac.inminia.edu.eg

In 1,2-diethyl-3-methylbenzene, the substituents occupy positions 1, 2, and 3, leaving positions 4, 5, and 6 available for substitution. The directing influence of each alkyl group is cumulative, but steric hindrance also plays a critical role in determining the final product distribution.

Position 4: This position is ortho to the C3-methyl group and meta to the C1-ethyl group. It is electronically activated by the methyl group.

Position 5: This position is para to the C2-ethyl group and meta to both the C1-ethyl and C3-methyl groups. It is strongly activated by the C2-ethyl group.

Position 6: This position is ortho to the C1-ethyl group and para to the C3-methyl group. This site is the most electronically activated due to the combined directing effects of two alkyl groups.

Despite the strong electronic activation at position 6, it is flanked by the C1-ethyl group, leading to significant steric hindrance. Position 4 is also sterically encumbered. Consequently, electrophilic attack is most likely to occur at position 5, which offers a balance of strong electronic activation (from the para-ethyl group) and lower steric hindrance. Reactions like nitration or halogenation would be expected to yield the 5-substituted-1,2-diethyl-3-methylbenzene as the major product. docbrown.info

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

Substitution PositionElectronic Influence from C1-EthylElectronic Influence from C2-EthylElectronic Influence from C3-MethylOverall Activation & Steric HindrancePredicted Outcome
4 Meta (neutral)Meta (neutral)Ortho (activating)Activated, but sterically hindered.Minor Product
5 Meta (neutral)Para (activating)Meta (neutral)Strongly activated, less hindered.Major Product
6 Ortho (activating)Meta (neutral)Para (activating)Very strongly activated, but highly sterically hindered.Minor Product

Side-Chain Reactions of Ethyl and Methyl Groups

The alkyl substituents themselves are sites of chemical reactivity, distinct from the aromatic ring.

Oxidation Pathways and Mechanisms for Alkyl Aromatic Compounds

The alkyl side chains of benzene derivatives are susceptible to oxidation, provided they possess a benzylic hydrogen—a hydrogen atom on the carbon directly attached to the ring. libretexts.orgmsu.edu The presence of the aromatic ring dramatically increases the reactivity of these side chains toward strong oxidizing agents. openstax.orglibretexts.org For 1,2-diethyl-3-methylbenzene, all three alkyl groups (two ethyl, one methyl) have benzylic hydrogens.

When treated with potent oxidizing agents like hot acidic potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the alkyl chains are oxidized down to carboxylic acid (–CO₂H) groups, while the stable benzene ring remains intact. libretexts.orgthemasterchemistry.com The reaction cleaves the C-C bonds of the alkyl chain beyond the benzylic carbon. youtube.com Therefore, the exhaustive oxidation of 1,2-diethyl-3-methylbenzene would yield 1,2,3-benzenetricarboxylic acid.

The mechanism for this transformation is complex but is understood to proceed through the formation of benzylic radical intermediates. libretexts.orgunizin.org This type of oxidation is industrially significant, as exemplified by the large-scale production of terephthalic acid from p-xylene, which uses air as the oxidant with cobalt salt catalysts. openstax.orgunizin.org

Table 2: Common Oxidizing Agents for Alkylbenzenes

Oxidizing AgentConditionsProducts from 1,2-diethyl-3-methylbenzeneNotes
Potassium Permanganate (KMnO₄)Hot, acidic or basic solution1,2,3-Benzenetricarboxylic acidA strong, classic reagent for complete oxidation of alkyl chains with benzylic hydrogens. libretexts.orgnumberanalytics.com
Chromium Trioxide (CrO₃) / Sulfuric Acid (H₂SO₄)Aqueous solution (Jones Reagent)1,2,3-Benzenetricarboxylic acidAnother powerful oxidizing agent that converts alkyl groups to carboxylic acids. acs.org
Catalyzed Air-Oxidation (O₂)High temperature, with Co(III) or Mn(II) salt catalysts1,2,3-Benzenetricarboxylic acidAn industrially preferred method due to the low cost and environmental friendliness of using air as the oxidant. libretexts.orgnumberanalytics.com

Radical Reactions Involving Alkyl Side Chains

The benzylic C-H bonds in alkylbenzenes are weaker than typical alkane C-H bonds, making them prime targets for free radical reactions. atamanchemicals.com A key example is benzylic halogenation, most commonly achieved with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. openstax.orglibretexts.org This reaction is highly selective for the benzylic position because the intermediate benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orgpearson.com

In 1,2-diethyl-3-methylbenzene, radical bromination could occur at the methyl group (a primary position) or at the methylene (–CH₂–) group of the ethyl substituents (a secondary position). The stability of the resulting radical intermediate dictates the major product. A secondary benzylic radical is more stable than a primary benzylic radical. Therefore, bromination would preferentially occur at one of the ethyl groups to form 1-(1-bromoethyl)-2-ethyl-3-methylbenzene or 2-(1-bromoethyl)-1-ethyl-3-methylbenzene over bromination of the methyl group. themasterchemistry.com

Catalytic Transformations Involving Alkylated Benzene Substrates

Catalysis opens a vast array of transformations for alkylated benzenes, from classical reactions to modern C-H functionalization.

Mechanistic Studies in Catalysis of Alkylated Benzenes

The study of reaction mechanisms is crucial for optimizing and developing new catalytic processes. For alkylated benzenes, this has been extensively explored in several key areas.

Friedel-Crafts Alkylation: This classic reaction, catalyzed by Lewis acids like AlCl₃, has been the subject of detailed mechanistic investigation. Theoretical studies show that the active catalyst is often the Al₂Cl₆ dimer. The mechanism involves the formation of an ion pair, such as R⁺...Al₂Cl₇⁻, which then acts as the electrophile in the attack on the benzene ring, proceeding through a Wheland intermediate. scielo.br

Zeolite Catalysis: In industrial settings, solid acid catalysts like zeolites (e.g., H-ZSM-5) are often used for benzene alkylation with alkenes. researchgate.net Mechanistic studies suggest two primary pathways: a stepwise mechanism where the alkene first forms a surface-bound species (like an ethoxide) that then alkylates the benzene, and a concerted mechanism where the benzene and alkene react together at the zeolite's acid site. acs.org

Modern C-H Functionalization: Recent research has focused on developing novel catalytic systems for the direct functionalization of C-H bonds. For instance, cooperative catalysis using gold and a chiral Brønsted acid has been shown to achieve asymmetric para-C(sp²)-H functionalization of alkyl benzenes, creating valuable chiral molecules. nih.gov

Table 3: Selected Catalytic Systems for Alkylbenzene Transformations

Catalytic SystemReaction TypeMechanistic Notes
AlCl₃ / Alkyl HalideFriedel-Crafts AlkylationInvolves formation of an electrophilic species (carbocation or polarized complex) via a Lewis acid-base interaction. Dimeric Al₂Cl₆ is often the active catalyst. scielo.br
H-ZSM-5 Zeolite / AlkeneAlkylationCan proceed via a stepwise Langmuir-Hinshelwood mechanism (co-adsorption of reactants) or a concerted pathway. researchgate.netacs.org
Organocalcium CompoundsNucleophilic AlkylationDFT studies suggest a dimeric reaction mechanism is kinetically favored for the nucleophilic attack on the benzene ring. rsc.org
Gold / Chiral Phosphoric Acid (CPA)Asymmetric C-H FunctionalizationCooperative catalysis enables enantioselective C-H bond insertion, with mechanistic studies suggesting two CPA molecules may be involved in achieving chirality. nih.gov

Carbonylation Reactions and Related Catalytic Systems

Introducing a carbonyl group (C=O) into an aromatic molecule is a powerful synthetic transformation. While the direct carbonylation of an aromatic C-H bond is challenging, significant progress has been made using transition metal catalysts. acs.org

Palladium-catalyzed carbonylation reactions are a common method for synthesizing carbonyl-containing compounds. rsc.org These reactions typically use aryl halides or triflates as substrates rather than unactivated C-H bonds. Therefore, a halogenated derivative of 1,2-diethyl-3-methylbenzene would be a suitable starting material for such a transformation. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond and subsequent reaction with a nucleophile. rsc.org

To avoid handling gaseous carbon monoxide (CO), solid CO surrogates have been developed. Benzene-1,3,5-triyl triformate (TFBen), for example, has been demonstrated as an efficient and convenient source of CO in palladium-catalyzed carbonylation reactions. researchgate.net

Table 4: Representative Carbonylation Reactions for Aromatic Substrates

Reaction TypeCatalyst SystemSubstrateCO Source
Carbonylative Cross-CouplingPalladium Catalyst / Alkyl-9-BBNDifluoroalkyl HalidesCO Gas (1 bar)
Multi-component CarbonylationPalladium Catalystα-substituted iodoalkanes, alkenes, aminesCO Gas
Carbonylative Heterocycle SynthesisPalladium Catalyst / TFBenN-(ortho-bromoaryl)amidesBenzene-1,3,5-triyl triformate (TFBen)
Chelation-Assisted CarbonylationRu₃(CO)₁₂PyridylbenzenesCO Gas

Hydrogenation and Dehydrogenation Dynamics

The hydrogenation of alkylated benzenes, including 1,2-diethyl-3-methylbenzene, is a significant industrial process, particularly in the fuel industry for reducing the aromatic content of diesel fuels. gla.ac.uk The process involves the catalytic addition of hydrogen to the benzene ring, resulting in the formation of the corresponding cyclohexane derivative. Generally, the hydrogenation of the benzene ring is more challenging than that of alkenes due to the resonance stabilization of the aromatic system, requiring high temperatures and pressures. jove.com For instance, the reduction of benzene to cyclohexane can be achieved using a nickel catalyst at 150 °C and 100 atm of hydrogen pressure. jove.com

The mechanism for the hydrogenation of aromatic compounds is generally accepted to be a stepwise process. gla.ac.uk This is supported by the observation of alkyl cyclohexenes as intermediates during the hydrogenation of alkylbenzenes. gla.ac.uk The reaction is influenced by factors such as the catalyst, temperature, hydrogen pressure, and the nature and position of the substituents on the benzene ring. gla.ac.uk Rhodium on a silica (B1680970) support (Rh/SiO2) is one catalyst used for the hydrogenation of substituted benzenes. gla.ac.uk

Dehydrogenation, the reverse process of hydrogenation, can also occur, particularly at higher temperatures and in the presence of suitable catalysts. This process is relevant in certain chemical syntheses and reforming processes.

A study on the catalytic hydrogenation of various alkenes using a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex as a pre-catalyst was conducted in benzene as a solvent. nih.gov While this study did not specifically use 1,2-diethyl-3-methylbenzene as the substrate, it provides insights into hydrogenation reactions occurring in a benzene environment. nih.gov

Reaction Catalyst/Conditions Products Significance
HydrogenationNickel, 150 °C, 100 atm jove.com1,2-diethyl-3-methylcyclohexaneReduction of aromatic content in fuels. gla.ac.uk
HydrogenationRh/SiO2 gla.ac.uk1,2-diethyl-3-methylcyclohexaneProduction of fine chemicals and petroleum products. gla.ac.uk
DehydrogenationVaries with catalyst and conditionsBenzene, 1,2-diethyl-3-methyl-Used in chemical synthesis and reforming.

Isomerization Studies and Equilibria in Alkylated Benzene Systems

The isomerization of alkylated benzenes is a crucial reaction in petrochemical processes, often aiming to convert a mixture of isomers into a more desirable one. For instance, in the production of xylenes, the isomerization of a mixture of ortho-, meta-, and para-xylenes is carried out to maximize the yield of the para-isomer, which is a valuable chemical intermediate.

The equilibrium distribution of isomers in a mixture of alkylbenzenes is dependent on temperature. nist.gov At higher temperatures, a more even distribution of isomers is generally observed, reflecting the smaller differences in their entropies compared to their enthalpies of formation. nist.gov Thermodynamic stability is a key factor in determining the equilibrium composition, with more stable isomers being more abundant at equilibrium. reddit.comstackexchange.com The relative thermodynamic stabilities of isomers can be assessed by comparing their heats of combustion or standard Gibbs energies of formation. nist.govreddit.com Generally, more branched isomers tend to have more positive standard Gibbs energies of formation and are therefore less stable. nist.gov

The alkylation of benzene itself can lead to a complex mixture of products, including various isomers. acs.orgetsu.eduacs.org The use of catalysts, such as zeolites, can influence the selectivity of the alkylation reaction and the subsequent isomerization of the products. etsu.edu The equilibrium composition of a stepwise gas-phase alkylation of benzene can be calculated to determine the distribution of different isomer groups. acs.orgaip.org

While specific isomerization studies on 1,2-diethyl-3-methylbenzene are not extensively documented in the provided search results, the principles governing the isomerization and equilibrium of other alkylated benzene systems are directly applicable. The relative stability of 1,2-diethyl-3-methylbenzene compared to its other C11H16 isomers would determine its proportion in an equilibrium mixture.

Isomer Group Factors Affecting Equilibrium General Trend
AlkylbenzenesTemperature, Thermodynamic Stability nist.govHigher temperatures lead to a more even distribution of isomers. nist.gov
C11H16 IsomersStructure (branching) nist.govMore highly branched isomers are generally less stable. nist.gov

Advanced Characterization and Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of alkylated benzenes, providing the necessary resolution to separate isomers with similar physical properties.

Gas chromatography (GC) is a primary technique for the separation and quantification of volatile and semi-volatile organic compounds such as "Benzene, 1,2-diethyl-3-methyl-". The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. utexas.edu For the analysis of alkylated benzenes, which are often present in complex hydrocarbon mixtures like gasoline or other aromatic solvents, the choice of the stationary phase is critical for achieving the desired separation. gcms.czsigmaaldrich.com

Methodologies for the analysis of aromatic solvents often aim to consolidate multiple standards into a single, robust method. gcms.cz Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, OV-101), are commonly employed for the analysis of alkylated benzenes. usgs.govpherobase.com The elution order on these columns is generally correlated with the boiling point of the compounds.

A typical GC system for this analysis would consist of a gas chromatograph equipped with a flame ionization detector (FID), which offers high sensitivity for hydrocarbons. gcms.cznih.gov The injector is typically operated in split mode to handle concentrated samples and prevent column overload. gcms.cz While helium is a common carrier gas, nitrogen can also be successfully used. gcms.cz

Key parameters for the GC analysis of alkylated benzenes are summarized in the table below.

ParameterTypical Value/ConditionPurpose
Column Type Capillary Column (e.g., 30-50 m length, 0.25 mm i.d., 0.25 µm film thickness)Provides high-resolution separation of isomers.
Stationary Phase Non-polar (e.g., OV-101, DB-5)Separates compounds primarily based on boiling point.
Carrier Gas Helium or NitrogenTransports the vaporized sample through the column.
Injector Temperature 250-280 °CEnsures rapid and complete vaporization of the sample.
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for hydrocarbons.
Oven Temperature Program Ramped temperature program (e.g., initial temp 60°C, ramped to 280°C)Optimizes separation of a mixture with a wide range of boiling points.

The Kovats retention index (I) is a standardized measure of retention time, which aids in the identification of compounds by comparing experimental values to literature data. For "Benzene, 1,2-diethyl-3-methyl-", a retention index of 1170 has been reported on an OV-101 capillary column at a temperature of 100°C with helium as the carrier gas. nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. usgs.govdtic.mil This method is particularly effective for the unambiguous identification of "Benzene, 1,2-diethyl-3-methyl-" in complex matrices. usgs.gov

In a typical GC-MS analysis, the effluent from the GC column is directly introduced into the ion source of the mass spectrometer. usgs.gov Electron ionization (EI) is a common ionization technique used for this purpose, where molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. usgs.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint for the compound. dtic.milresearchgate.net

The identification of "Benzene, 1,2-diethyl-3-methyl-" is confirmed by matching its retention time and mass spectrum with that of a known standard or by comparison with a spectral library, such as the one maintained by the National Institute of Standards and Technology (NIST). usgs.govnist.gov The combination of retention time and mass spectral data provides a high degree of confidence in the identification. dtic.mil

For quantitative analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. dtic.mil This technique significantly enhances sensitivity and selectivity, allowing for the detection of trace levels of the compound even in the presence of co-eluting interferences. usgs.gov

GC-MS ParameterTypical Setting/ValueFunction
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or similarSeparates the components of the mixture. usgs.gov
Ionization Mode Electron Ionization (EI)Ionizes and fragments the analyte molecules. usgs.gov
Electron Energy 70 eVStandard energy for generating reproducible mass spectra. usgs.gov
Mass Analyzer QuadrupoleSeparates ions based on their mass-to-charge ratio.
Scan Range 50-500 amuAcquires a full mass spectrum for compound identification. usgs.gov
Data Acquisition Full Scan or Selected Ion Monitoring (SIM)Full scan for identification, SIM for quantification. dtic.mil

Supercritical fluid chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. shimadzu.com Carbon dioxide is a commonly used mobile phase due to its mild critical properties (31.1 °C and 73.8 bar). shimadzu.com SFC is particularly useful for studying the diffusion of solutes in supercritical fluids.

The Taylor-Aris chromatographic peak broadening method can be used in SFC to measure the binary diffusion coefficients of solutes at infinite dilution. nih.govsigmaaldrich.com Studies on compounds structurally similar to "Benzene, 1,2-diethyl-3-methyl-", such as 1,2-diethylbenzene (B43095), have been conducted to determine their diffusion coefficients in supercritical carbon dioxide. nih.govsigmaaldrich.com These studies investigate the effects of temperature, pressure, and fluid density on the diffusion process. nih.gov The high diffusion coefficients and low viscosity of supercritical fluids allow for faster analysis compared to high-performance liquid chromatography (HPLC). shimadzu.com

Research on 1,2-diethylbenzene has shown that diffusion coefficients can be measured over a range of temperatures (e.g., 313.16 K to 333.16 K) and pressures (e.g., 15.0 to 35.0 MPa). nih.govsigmaaldrich.com The data obtained from such studies are valuable for understanding mass transport phenomena in supercritical fluid systems, which is relevant to various industrial applications.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules by probing the interaction of electromagnetic radiation with matter.

The IR spectrum of an alkylated benzene (B151609) will exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹. docbrown.info

Aliphatic C-H Stretching: Medium to strong bands corresponding to the methyl and ethyl groups will appear in the 2975-2850 cm⁻¹ region. docbrown.info

Aromatic C=C Bending (In-plane): One to four bands of variable intensity are characteristic of the benzene ring and typically appear in the 1625-1440 cm⁻¹ region. docbrown.info

Aliphatic C-H Bending: Bands due to the bending vibrations of the methyl and ethyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Aromatic C-H Bending (Out-of-plane): The substitution pattern on the benzene ring can often be determined from the strong absorption bands in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, a characteristic absorption band is expected in this region.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification by comparison with a reference spectrum. docbrown.info

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound based on the mass-to-charge ratio of its ions. The molecular formula of "Benzene, 1,2-diethyl-3-methyl-" is C₁₁H₁₆, and its calculated molecular weight is approximately 148.24 g/mol . nist.govnist.gov

In electron ionization mass spectrometry, the molecular ion (M⁺•) peak would be observed at an m/z corresponding to the molecular weight of the compound. For "Benzene, 1,2-diethyl-3-methyl-", this would be at m/z 148. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations.

A key fragmentation pathway for alkylbenzenes is the benzylic cleavage, which involves the loss of an alkyl radical to form a stable tropylium (B1234903) ion or a substituted tropylium ion. For "Benzene, 1,2-diethyl-3-methyl-", the most significant fragmentation would likely be the loss of a methyl radical (CH₃•, 15 Da) from one of the ethyl groups to form a prominent peak at m/z 133. This corresponds to the formation of a stable secondary benzylic carbocation.

Another possible fragmentation is the loss of an ethyl radical (C₂H₅•, 29 Da), leading to a peak at m/z 119. The base peak in the mass spectrum of many alkylbenzenes is often the tropylium ion at m/z 91, formed through rearrangement and fragmentation of the alkyl side chains.

A summary of the expected key ions in the mass spectrum of "Benzene, 1,2-diethyl-3-methyl-" is provided in the table below.

m/z ValueIon Structure/Fragment LostSignificance
148[C₁₁H₁₆]⁺•Molecular Ion (M⁺•)
133[M - CH₃]⁺Loss of a methyl radical from an ethyl group (benzylic cleavage)
119[M - C₂H₅]⁺Loss of an ethyl radical
91[C₇H₇]⁺Tropylium ion, a common and stable fragment in alkylbenzene spectra

The relative intensities of these fragment ions provide a characteristic pattern that aids in the structural confirmation of the "Benzene, 1,2-diethyl-3-methyl-" isomer. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. In Benzene, 1,2-diethyl-3-methyl-, the benzene ring itself acts as the primary chromophore. The π-electron system of the aromatic ring gives rise to characteristic absorption bands in the ultraviolet region.

Typically, benzene exhibits a strong E-band (around 180-200 nm) and a weaker, fine-structured B-band (around 255 nm). The substitution of alkyl groups on the benzene ring influences the energy levels of the π-orbitals, generally causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise molecular structure of organic compounds. By analyzing the chemical shifts, splitting patterns (multiplicities), and integrations in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, the exact arrangement of atoms in 1,2-diethyl-3-methylbenzene can be confirmed.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For 1,2-diethyl-3-methylbenzene, the spectrum is predicted to show distinct signals for the aromatic protons and the protons of the three alkyl substituents. Due to the asymmetric substitution pattern, the two ethyl groups are chemically non-equivalent.

Predicted ¹H NMR Spectral Data for Benzene, 1,2-diethyl-3-methyl-

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic-H (3H)~ 6.9 - 7.2Multiplet (m)3H
-CH₂- (Ethyl at C1)~ 2.6Quartet (q)2H
-CH₂- (Ethyl at C2)~ 2.6Quartet (q)2H
-CH₃ (Ring methyl at C3)~ 2.3Singlet (s)3H
-CH₃ (Ethyl at C1)~ 1.2Triplet (t)3H
-CH₃ (Ethyl at C2)~ 1.2Triplet (t)3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For 1,2-diethyl-3-methylbenzene, all 11 carbon atoms are chemically non-equivalent due to the lack of symmetry, which would result in 11 distinct signals in the spectrum.

Predicted ¹³C NMR Spectral Data for Benzene, 1,2-diethyl-3-methyl-

AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C (Substituted C1, C2, C3)~ 135 - 142
Aromatic C (Unsubstituted C4, C5, C6)~ 125 - 130
-CH₂- (Ethyl carbons)~ 23 - 28
-CH₃ (Ring methyl carbon)~ 18 - 22
-CH₃ (Ethyl carbons)~ 14 - 16

Other Advanced Analytical Approaches for Complex Mixtures

The analysis of industrial products or environmental samples often involves complex mixtures containing numerous structural isomers of alkylbenzenes. Separating and identifying 1,2-diethyl-3-methylbenzene from such matrices requires high-resolution separation techniques coupled with sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like alkylbenzenes researchgate.net. High-resolution capillary columns, such as those with a DB-5 or OV-101 stationary phase, are typically employed usgs.govnist.gov. The separation is based on the compounds' boiling points and their interactions with the stationary phase. For definitive identification, the retention index (e.g., Kovats' Retention Index) is a crucial parameter. The Kovats' RI for 1,2-diethyl-3-methylbenzene has been reported as 1170 on an OV-101 capillary column nist.govpherobase.com.

Coupling GC with a mass spectrometer (MS) provides a powerful analytical tool for the structural elucidation of the separated components scholaris.ca. Mass spectrometry of alkylbenzenes often shows characteristic fragmentation patterns, including a prominent ion at a mass-to-charge ratio (m/z) of 91, corresponding to the stable tropylium ion, and other ions resulting from benzylic cleavage usgs.govcore.ac.uk. This allows for the confident identification of compounds, even when they co-elute chromatographically usgs.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the separation of isomers welch-us.com. While reversed-phase HPLC is common, the separation of positional aromatic isomers can be particularly challenging due to their similar hydrophobicities welch-us.com. Specialized columns that offer different selectivity mechanisms are often required. For example, columns with phenyl-based stationary phases or pyrenylethyl groups can leverage π-π interactions to achieve effective separation of aromatic positional isomers mtc-usa.comnacalai.com. This approach is highly effective for resolving complex mixtures of substituted benzene compounds that may be difficult to separate by GC alone nacalai.com.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For alkylated benzene (B151609) systems like "Benzene, 1,2-diethyl-3-methyl-", methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations offer varying levels of accuracy and computational cost.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying electronic structure. ias.ac.inwiley-vch.de Methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be used to calculate ground state properties such as orbital energies, net atomic charges, and dipole moments for substituted benzenes. ias.ac.in These calculations have shown that substituents, such as alkyl groups, can cause a redistribution of charges in the benzene ring. ias.ac.in While computationally intensive, ab initio methods offer a high level of theory for understanding the finer details of electronic structure. arxiv.org

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster alternative for larger molecules. While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic properties of alkylated benzenes.

Thermodynamic Property Prediction Methodologies

The prediction of thermodynamic properties is crucial for chemical process design and understanding the stability of isomers. For alkylbenzene isomers, various computational methodologies are employed to estimate these properties.

The standard chemical thermodynamic properties of alkylbenzene isomers can be estimated using computational methods. These estimations are vital for understanding the relative stabilities and equilibria between different isomers. nih.gov High-level quantum chemical calculations are often used to determine gas-phase enthalpies of formation, which are key thermodynamic properties. nih.gov For "Benzene, 1,2-diethyl-3-methyl-", databases like Cheméo provide experimentally derived or estimated thermodynamic data. chemeo.com

Table 1: Selected Thermodynamic and Physical Properties of Benzene, 1,2-diethyl-3-methyl-

Property Value Unit
Standard Gibbs free energy of formation (ΔfG°) 134.89 kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas) -45.82 kJ/mol
Ideal gas heat capacity (Cp,gas) 304.32 J/mol·K
Enthalpy of vaporization at standard conditions (ΔvapH°) 46.20 kJ/mol

Data sourced from Cheméo chemeo.com

The enthalpy, entropy, and Gibbs energy of formation are fundamental thermodynamic quantities that can be calculated using theoretical methods. scielo.br Computational approaches, often based on statistical mechanics, allow for the determination of these properties from the molecular partition function. scielo.br The Gibbs free energy, in particular, is a key indicator of the spontaneity of reactions and the stability of a compound. scielo.br For "Benzene, 1,2-diethyl-3-methyl-", the standard Gibbs free energy of formation has been reported. chemeo.com Comparing these calculated values among isomers can reveal their relative stabilities.

Table 2: Comparison of Standard Gibbs Free Energy of Formation for C11H16 Alkylbenzene Isomers

Compound CAS Number ΔfG° (kJ/mol)
Benzene, 1,2-diethyl-3-methyl- 13632-93-4 134.89
Benzene, 1,2-diethyl-4-methyl- 13732-80-4 134.89

Data sourced from Cheméo chemeo.comchemeo.com

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is a powerful tool for investigating the mechanisms and kinetics of reactions involving alkylbenzenes. These studies can provide detailed insights into reaction pathways, transition states, and reaction rates, which are often difficult to determine experimentally.

Reaction mechanisms for processes like pyrolysis and alkylation of benzene can be modeled using computational methods. acs.orgyoutube.comtaylorandfrancis.com For instance, the pyrolysis of long-chain n-alkylbenzenes has been studied through mechanistic modeling to understand the kinetics of their thermal decomposition. acs.org Similarly, the mechanism of Friedel-Crafts alkylation, a common method for synthesizing alkylbenzenes, can be elucidated through computational analysis of the reaction intermediates and transition states. youtube.com

Kinetic modeling studies can also be performed to understand the effect of the alkylbenzene structure on reaction outcomes, such as in the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net For reactions initiated by atmospheric radicals like OH, density functional theory and conventional transition state theory can be used to study the various possible reaction paths and determine the major products. mdpi.com These modeling approaches are essential for predicting the chemical fate and reactivity of "Benzene, 1,2-diethyl-3-methyl-" in various chemical environments.

Transition State Analysis for Alkylation and Rearrangement Reactions

The synthesis of polysubstituted benzenes such as 1,2-diethyl-3-methylbenzene typically involves electrophilic aromatic substitution reactions, most notably Friedel-Crafts alkylation. beilstein-journals.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these reactions by identifying and characterizing the transition states involved. rsc.orgmdpi.com

Alkylation Reactions:

The formation of 1,2-diethyl-3-methylbenzene can proceed through various alkylation pathways of a less substituted benzene precursor. For instance, the ethylation of 1-ethyl-2-methylbenzene (B166441) or the methylation of 1,2-diethylbenzene (B43095). DFT calculations can model these reactions to determine the most favorable pathway. The calculations involve locating the transition state structure for the electrophilic attack of an alkylating agent (e.g., an ethyl or methyl cation or a polarized alkyl halide-Lewis acid complex) on the aromatic ring.

The energy of this transition state is a critical factor in determining the reaction rate. Steric hindrance from the pre-existing alkyl groups significantly influences the activation energy for the incoming electrophile at different ring positions. For a precursor like 1,2-diethylbenzene, the substitution at the 3-position would be sterically hindered, leading to a higher transition state energy compared to substitution at other positions.

Illustrative Transition State Energy Data for Electrophilic Substitution on a Disubstituted Benzene Ring

ReactantElectrophilePosition of AttackCalculated Activation Energy (kcal/mol)
1,2-diethylbenzeneCH₃⁺318.5
1,2-diethylbenzeneCH₃⁺415.2
1,3-diethylbenzene (B91504)CH₃⁺217.8
1,3-diethylbenzeneCH₃⁺414.9
1,3-diethylbenzeneCH₃⁺516.3

Note: The data in this table is illustrative and based on general principles of Friedel-Crafts alkylation of substituted benzenes. Specific values for 1,2-diethyl-3-methylbenzene would require dedicated DFT calculations.

Rearrangement Reactions:

Polyalkylated benzenes can undergo rearrangement reactions, particularly in the presence of a strong acid catalyst. These rearrangements often proceed through a series of 1,2-alkyl shifts involving benzenium ion intermediates. DFT studies can map out the potential energy surface for these rearrangements, identifying the transition states connecting different isomers. cas.czscispace.com For 1,2-diethyl-3-methylbenzene, this could involve the migration of a methyl or an ethyl group to an adjacent carbon atom, leading to the formation of other C11H16 isomers. The relative stability of the carbocation intermediates and the energy barriers of the transition states for the alkyl shifts determine the likelihood and outcome of such rearrangements.

Hydrocarbon Pool Mechanism in Catalytic Processes

The hydrocarbon pool (HCP) mechanism is a well-established concept in methanol-to-olefins (MTO) and methanol-to-hydrocarbons (MTH) catalysis over acidic zeolites. nih.govresearchgate.net This mechanism involves the formation of organic species within the catalyst pores, which act as co-catalysts or reaction intermediates. These hydrocarbon pool species are typically a complex mixture of alkenes, cycloalkenes, and substituted benzenes.

Polymethylbenzenes are known to be key components of the hydrocarbon pool. nih.gov While direct studies on 1,2-diethyl-3-methylbenzene within this context are scarce, its behavior can be inferred from studies on other C9-C11 alkylbenzenes. As a C11 aromatic hydrocarbon, 1,2-diethyl-3-methylbenzene could potentially be formed within the zeolite pores during the MTH process. Once formed, it can participate in the catalytic cycle in several ways:

Alkylation: The aromatic ring can be further alkylated by methanol (B129727) (or its derivatives), leading to the formation of higher alkylated benzenes.

Dealkylation: One of the ethyl or methyl groups can be cleaved off to produce lighter olefins (ethene or propene) and a less substituted aromatic molecule.

Side-chain growth and elimination: The alkyl side-chains can be methylated, followed by elimination to form higher olefins.

Computational studies using DFT have been employed to investigate the energetics of these reaction steps for various methylbenzenes. nih.gov These studies indicate that the specific role and reactivity of a substituted benzene within the hydrocarbon pool are dependent on the number and arrangement of the alkyl groups, as well as the pore geometry of the zeolite catalyst. The presence of ethyl groups in 1,2-diethyl-3-methylbenzene, in addition to the methyl group, would influence its reactivity and the types of olefins it might produce compared to purely methyl-substituted benzenes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of flexible molecules like 1,2-diethyl-3-methylbenzene.

The primary flexibility in 1,2-diethyl-3-methylbenzene arises from the rotation of the two ethyl groups and the methyl group around their bonds to the benzene ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations.

An MD simulation of 1,2-diethyl-3-methylbenzene would typically involve the following steps:

System Setup: A model of the molecule is placed in a simulation box, often with a solvent to mimic condensed-phase conditions.

Force Field: A force field is chosen to describe the potential energy of the system as a function of the atomic coordinates.

Simulation: The simulation is run for a certain period, during which the positions and velocities of the atoms are updated at each time step.

Analysis: The resulting trajectory is analyzed to determine conformational preferences, such as the dihedral angles of the ethyl and methyl groups relative to the plane of the benzene ring.

For 1,2-diethyl-3-methylbenzene, the key conformational parameters are the C-C-C-C dihedral angles of the two ethyl groups. The simulations would likely reveal that the most stable conformations are those that minimize steric clash between the adjacent alkyl groups. This would likely involve the ethyl groups orienting themselves away from each other.

Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral AngleMost Probable Value (degrees)Conformation
C(ring)-C(ring)-C(ethyl1)-C(methyl1)± 90Perpendicular
C(ring)-C(ring)-C(ethyl2)-C(methyl2)± 90Perpendicular
C(ring)-C(ring)-C(methyl)-HN/AFree rotation

Note: This data is illustrative, representing expected outcomes for alkylated benzenes based on steric considerations. Actual values would be obtained from a dedicated MD simulation study.

The results of such simulations can be correlated with experimental data, such as that from NMR spectroscopy, to provide a comprehensive understanding of the molecule's structure and dynamics. rsc.org

Industrial and Specialized Applications of Alkylated Benzene Derivatives

Role as Chemical Intermediates in Organic Synthesis

Benzene (B151609), 1,2-diethyl-3-methyl- serves as a precursor in the synthesis of more complex molecules. Its structural framework can be modified through various organic reactions to produce compounds with applications in pharmaceuticals and agrochemicals. For instance, derivatives of this compound, such as its malonate derivatives, are valuable in the construction of β-keto esters, which are important intermediates in Michael additions and Claisen condensations. vulcanchem.com A potential synthetic pathway to such derivatives involves the diazotization of 2,6-diethyl-4-methylaniline, followed by a coupling reaction with an appropriate nucleophile. vulcanchem.com

IntermediateSynthetic Application
Malonate derivativesConstruction of β-keto esters vulcanchem.com

Table 2: Synthetic Applications of Benzene, 1,2-diethyl-3-methyl- Derivatives

Applications in Material Science and Polymer Chemistry

Usage as Solvents and Process Aids in Industrial Settings

Due to its nonpolar, aromatic nature, Benzene, 1,2-diethyl-3-methyl- is expected to be miscible with a wide range of organic solvents. vulcanchem.com This property is characteristic of many alkylbenzenes, such as toluene (B28343) (methylbenzene) and diethylbenzene, which are widely used as industrial solvents in the manufacturing of paints, coatings, adhesives, and in cleaning agents. nih.gov The high calculated LogP value of 3.11980 for Benzene, 1,2-diethyl-3-methyl- indicates its high lipophilicity, suggesting good solubility for nonpolar substances. vulcanchem.com Although direct evidence of its use as a primary solvent or process aid is scarce, its chemical properties make it a potential candidate for such applications in industrial settings where a high-boiling, nonpolar solvent is required.

Component in Fuel Formulations (e.g., Gasoline, Kerosene, Fuel Oil)

Alkylbenzenes are a significant class of aromatic compounds found in diesel fuel and other fuel formulations. ulb.ac.be The presence and concentration of these compounds can influence the fuel's combustion properties, performance, and emission characteristics. ulb.ac.be For instance, the addition of different alkylbenzenes to a low-aromatic diesel fuel has been shown to affect brake-specific fuel consumption, thermal efficiency, and the emission of pollutants such as carbon monoxide, nitrogen oxides, and particulate matter. ulb.ac.be The lower hydrogen-to-carbon ratio of aromatics compared to aliphatic hydrocarbons can lead to increased soot formation during combustion. ulb.ac.be While specific analysis for Benzene, 1,2-diethyl-3-methyl- in commercial fuels is not widely reported, it is plausible that as a C11 aromatic hydrocarbon, it is present in varying concentrations in gasoline, kerosene, and fuel oil blends, originating from the crude oil refining process. nih.gov

Precursor or Byproduct in Large-Scale Industrial Chemical Production

In large-scale industrial processes, particularly in the petrochemical industry, alkylated benzenes are often produced as both desired products and byproducts. The production of ethylbenzene (B125841), a precursor to styrene, involves the alkylation of benzene with ethylene (B1197577). This process can also lead to the formation of diethylbenzenes and other polyalkylated benzenes as byproducts. researchgate.net Similarly, processes aimed at producing specific isomers of xylene or diethylbenzene, which are important industrial chemicals, can generate a complex mixture of other alkylated benzenes. google.com It is therefore highly probable that Benzene, 1,2-diethyl-3-methyl- is a component of the C10+ aromatic streams that are byproducts of these large-scale alkylation and transalkylation processes.

Development of Ligands for Catalytic Systems

The specific substitution pattern of Benzene, 1,2-diethyl-3-methyl- makes it an interesting platform for the development of specialized ligands for catalytic systems. The arrangement of the alkyl groups can create a unique steric and electronic environment around a metal center when the benzene ring is functionalized to act as a ligand. For example, other substituted benzenes, such as 1,3,5-triethylbenzene, are used as scaffolds to create tripodal ligands for supramolecular chemistry, where the ethyl groups influence the conformational properties of the final ligand-metal complex. researchgate.net Furthermore, functionalized phenyl ligands are crucial in organometallic chemistry and are used in a variety of catalytic applications, including polymerization. researchgate.net While no specific ligands derived from Benzene, 1,2-diethyl-3-methyl- are prominently featured in the reviewed literature, its structure provides a versatile backbone for the design of new ligands with tailored properties for specific catalytic reactions.

Environmental Chemistry and Geochemical Presence

Occurrence and Distribution in Environmental Compartments

The distribution of Benzene (B151609), 1,2-diethyl-3-methyl- in the environment is governed by its physicochemical properties and the sources of its release. As a compound with expected low water solubility and a relatively high vapor pressure, it is likely to be found in various environmental compartments, including the atmosphere, water systems, and sediments.

Given its structural similarity, it can be anticipated that Benzene, 1,2-diethyl-3-methyl- may be present in trace amounts in environments impacted by petroleum products and industrial emissions. Its partitioning between the atmosphere and aquatic systems would be influenced by factors such as temperature, wind speed, and the presence of other organic compounds.

Alkylbenzenes, including those with C11 structures, are known to be present in crude oils and source rock extracts. Their distribution and isomeric ratios can provide valuable information about the origin of the organic matter, the depositional environment, and the thermal maturity of the source rock. For example, specific ratios of tetramethylbenzene isomers have been used to differentiate between organic matter from terrestrial higher plants and that from algae and bacteria. While specific studies on the geochemical significance of 1,2-diethyl-3-methylbenzene are scarce, it is expected to be a component of the complex mixture of alkylbenzenes found in petroleum reservoirs.

Natural occurrences of the closely related 1,2-diethylbenzene (B43095) have been reported in some plants, such as Gossypium hirsutum (upland cotton) and Zingiber officinale (ginger). nih.gov This suggests a possibility for biogenic sources of certain alkylbenzenes, although the natural occurrence of 1,2-diethyl-3-methylbenzene has not been specifically documented.

Environmental Fate and Transport Processes

The environmental fate of Benzene, 1,2-diethyl-3-methyl- is dictated by a combination of physical, chemical, and biological processes that determine its transport, transformation, and ultimate persistence in the environment.

Volatilization from soil surfaces is also expected to be a significant transport process, influenced by factors such as soil type, moisture content, and temperature. The rate of volatilization is generally faster from sandy soils compared to soils with higher organic matter content. nih.gov

The adsorption of organic compounds to soil and sediment is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to organic matter in soil and sediment, reducing its mobility in water. The estimated Koc for 1,2-diethylbenzene is 1600, suggesting it has low mobility in soil and is likely to adsorb to suspended solids and sediments in aquatic systems. echemi.com This adsorption would reduce its bioavailability for degradation and increase its persistence in the sediment compartment. Given its larger alkyl substitution, Benzene, 1,2-diethyl-3-methyl- is expected to have a similar or even higher Koc value, indicating a significant potential for adsorption.

Table 1: Estimated Environmental Fate Properties of Structurally Similar Alkylbenzenes

Compound Henry's Law Constant (atm-m³/mol) Estimated Volatilization Half-life (River) Estimated Volatilization Half-life (Lake) Estimated Koc
1,2-Diethylbenzene 2.6 x 10⁻³ 1.4 hours 5 days 1600

Data for 1,2-diethylbenzene is used as a proxy due to the lack of specific data for Benzene, 1,2-diethyl-3-methyl-. Data from echemi.com

Biodegradation is a key process for the removal of alkylbenzenes from the environment. Studies on related compounds, such as trimethylbenzene (TMB) isomers, have shown that they can be biodegraded under both aerobic and anaerobic conditions. The rate and extent of biodegradation are dependent on the specific isomer, the environmental conditions (e.g., temperature, presence of electron acceptors), and the microbial community present.

For instance, 1,3,5-TMB and 1,2,4-TMB have been shown to biodegrade completely under denitrifying conditions, while the biodegradation of 1,2,3-TMB is slower and more dependent on temperature and residence time. nih.govmdpi.com Under sulfate-reducing conditions, the biodegradation of TMB isomers is also possible but can be temperature-sensitive. nih.govmdpi.com The structural configuration of the alkyl substituents on the benzene ring plays a crucial role in the susceptibility of these compounds to microbial attack. The vicinal arrangement of substituents, as seen in 1,2,3-TMB and also in Benzene, 1,2-diethyl-3-methyl-, can sometimes hinder the initial enzymatic attack, leading to slower degradation rates compared to other isomers. mdpi.com

While specific biodegradation pathways for Benzene, 1,2-diethyl-3-methyl- have not been elucidated, it is likely that, similar to other alkylbenzenes, the degradation would be initiated by the oxidation of one of the alkyl side chains, followed by the cleavage of the aromatic ring. The complete mineralization to carbon dioxide and water would depend on the prevailing environmental conditions and the metabolic capabilities of the indigenous microorganisms.

Photodegradation in the Atmosphere

The primary mechanism for the removal of Benzene, 1,2-diethyl-3-methyl- from the atmosphere is through photodegradation, a process initiated by photochemically generated radicals. The most significant of these is the hydroxyl radical (OH), which is ubiquitous in the troposphere during daylight hours.

The reaction with OH radicals is the principal atmospheric loss process for aromatic hydrocarbons. This reaction involves the electrophilic addition of the OH radical to the aromatic ring or the abstraction of a hydrogen atom from one of the alkyl substituents. For multisubstituted benzenes like 1,2-diethyl-3-methylbenzene, both pathways are possible, though OH addition to the ring is typically dominant.

The atmospheric lifetime (τ) of an aromatic compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (kOH [OH])

where kOH is the rate constant for the reaction with the OH radical, and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically around 1 x 10⁶ to 2 x 10⁶ molecules/cm³).

Based on the reaction rates of similar compounds, the atmospheric lifetime of Benzene, 1,2-diethyl-3-methyl- is expected to be short, on the order of hours to a few days. This indicates a relatively rapid removal from the atmosphere following its release. The degradation products would likely include various oxygenated aromatic compounds, such as phenols and ring-opened dicarbonyls, which can contribute to the formation of secondary organic aerosol (SOA) and ozone.

Table 1: Atmospheric Reaction Rate Constants and Estimated Lifetimes for Similar Alkylated Benzenes

CompoundOH Radical Reaction Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime (assuming [OH] = 1.5 x 10⁶ molecules/cm³)
1,2-Diethylbenzene1.4 x 10⁻¹¹~13 hours
1,3-Diethylbenzene (B91504)2.2 x 10⁻¹¹~8 hours
1,4-Diethylbenzene1.6 x 10⁻¹¹~11.5 hours
1,2,4-Trimethylbenzene3.25 x 10⁻¹¹~5.5 hours
1,3,5-Trimethylbenzene5.67 x 10⁻¹¹~3 hours

Note: The lifetime is an approximation and can vary with OH radical concentrations.

Analytical Monitoring of Alkylated Benzenes in Environmental Matrices

The monitoring of alkylated benzenes, including compounds like 1,2-diethyl-3-methylbenzene, in environmental matrices such as air, water, and soil is crucial for assessing environmental contamination and human exposure. A variety of analytical methods are employed for this purpose, generally involving sample collection and preparation, followed by instrumental analysis.

For air analysis, samples are typically collected by drawing a known volume of air through an adsorbent tube containing materials like activated charcoal or Tenax®, or by collecting whole air samples in specially prepared canisters (e.g., Summa canisters). nih.govpublisso.de The collected volatile organic compounds (VOCs) are then transferred to an analytical instrument, often via thermal desorption or solvent extraction. nih.gov

In the case of water and soil samples, techniques such as purge-and-trap or headspace analysis are commonly used to extract the volatile alkylated benzenes from the sample matrix. Solid-phase microextraction (SPME) is another technique that can be used to concentrate the analytes prior to analysis. nih.gov

The primary analytical instrument for the separation and quantification of alkylated benzenes is the gas chromatograph (GC). The GC is typically coupled with a detector that provides either universal or specific detection. Common detectors include the flame ionization detector (FID), which is sensitive to hydrocarbons, and the mass spectrometer (MS), which provides positive identification based on the mass-to-charge ratio of the compound and its fragments. nih.gov GC-MS is a particularly powerful tool for the analysis of complex environmental samples as it allows for the identification of individual isomers. nih.govresearchgate.net

Standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), are often employed for the monitoring of VOCs in the environment. For example, EPA Method TO-15 is widely used for the analysis of VOCs in air collected in canisters, and EPA Method TO-17 is used for VOCs collected on sorbent tubes. nih.gov These methods provide detailed procedures for sampling and analysis to ensure data quality and comparability.

Table 2: Common Analytical Methods for Alkylated Benzenes in Environmental Samples

Environmental MatrixSampling/Preparation MethodAnalytical TechniqueTypical Detection Limit Range
AirSorbent Tubes (e.g., Tenax®, Charcoal) with Thermal/Solvent DesorptionGC-MS, GC-FIDsub-ppb to low ppb
AirEvacuated Canisters (e.g., Summa)GC-MS (e.g., EPA TO-15)0.2-25 ppbv nih.gov
WaterPurge and TrapGC-MSng/L to µg/L
Water/SoilHeadspace AnalysisGC-MS, GC-FIDµg/L or µg/kg
Water/SoilSolid-Phase Microextraction (SPME)GC-MSpg/mL to sub-nM nih.gov

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is reshaping the synthesis of alkylbenzenes. Future research will likely focus on moving away from traditional electrophilic aromatic substitution methods, which often rely on harsh catalysts and generate significant waste. msu.edu The development of modular and eco-friendly synthetic strategies is a primary goal.

Key research avenues include:

Biocatalytic Approaches : Utilizing enzymes or whole-cell systems for the synthesis of alkylated benzenes offers a highly selective and environmentally benign alternative to conventional chemical routes. scielo.br Research could explore engineered microorganisms capable of producing 1,2-diethyl-3-methylbenzene from simpler, renewable feedstocks.

Flow Chemistry : Continuous flow reactors can offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting multi-step syntheses into a continuous flow process is a significant area for future development.

Catalyst Innovation : The design of reusable, solid-acid catalysts or novel organometallic catalysts could provide more sustainable alternatives to traditional Lewis acids like aluminum chloride. chemsrc.com Molybdenum-catalyzed deoxygenative benzene-forming reactions represent a modern approach to creating substituted benzene (B151609) derivatives from readily available precursors. acs.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies
Synthetic StrategyPotential AdvantagesResearch ChallengesRelevant Precursors
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable feedstocks. scielo.brEnzyme discovery and engineering, low productivity, complex product separation.Simple aromatic compounds, bio-based feedstocks.
Flow ChemistryEnhanced safety and control, scalability, potential for automation.Reactor design, catalyst stability under flow conditions, process optimization.Toluene (B28343), Ethene, Ethylating agents. chemsrc.com
Advanced Catalysis (e.g., Molybdenum-based)High efficiency, modularity, potential for novel reaction pathways. acs.orgCatalyst cost and sensitivity, substrate scope limitations.Ynones, Allylic amines. acs.org

Exploration of Advanced Catalytic Applications

The unique substitution pattern of 1,2-diethyl-3-methylbenzene, with its adjacent ethyl groups, presents steric challenges and electronic properties that could be harnessed in catalysis. Future research could explore its use as a ligand or a key intermediate in synthesizing more complex catalytic structures.

Emerging areas of investigation include:

Asymmetric Catalysis : Chiral derivatives of 1,2-diethyl-3-methylbenzene could be developed as ligands for transition metal catalysts (e.g., palladium, cobalt) used in asymmetric synthesis. dntb.gov.uanih.gov The steric bulk of the diethyl arrangement could impart high enantioselectivity in catalytic reactions.

Polymerization Catalysis : Functionalized versions of the compound could serve as precursors for activators or co-catalysts in olefin polymerization, influencing the properties of the resulting polymers.

Organocatalysis : The aromatic ring could be functionalized with groups that can act as organocatalysts for various organic transformations, leveraging the structural backbone of the molecule to create specific reaction pockets.

Table 2: Potential Catalytic Systems for Future Exploration
Catalyst TypePotential ReactionTarget Application
Palladium-based SystemsCross-coupling reactions. nih.govSynthesis of complex organic molecules, pharmaceuticals.
Cobalt-based SystemsReductive coupling protocols. dntb.gov.uaFormation of functionalized diarylmethanes. researchgate.net
Molybdenum-based SystemsDeoxygenative cross-coupling. acs.orgModular synthesis of meta-substituted benzenes. acs.org

Refined Computational Models for Complex Reactivity

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work, and understanding reaction mechanisms. For 1,2-diethyl-3-methylbenzene, refined computational models can offer deep insights into its structure, stability, and reactivity.

Future computational studies could focus on:

Density Functional Theory (DFT) : Advanced DFT methods can be used to accurately predict ground-state geometries, electronic structures, and the energetics of reaction pathways. acs.org Such studies can elucidate the influence of the specific alkyl substitution pattern on the aromaticity and reactivity of the benzene ring. nih.govnsf.gov

Time-Dependent DFT (TD-DFT) : This method can be employed to investigate the electronically excited states of the molecule, which is crucial for understanding its photochemical behavior and designing potential applications in materials science. acs.org

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the molecule and its interactions with solvents, catalysts, or biological systems, providing a more realistic picture of its behavior in complex environments.

Table 3: Application of Computational Models
Computational MethodPredicted PropertyPotential Impact
Density Functional Theory (DFT)Reaction mechanism energetics, Spectroscopic properties, Aromaticity indices. nih.govnih.govOptimization of synthetic routes, prediction of new reactions.
Time-Dependent DFT (TD-DFT)Excited-state geometries, Absorption and emission spectra. acs.orgDesign of novel materials for optoelectronic applications.
Molecular Dynamics (MD)Conformational analysis, Solvation effects, Interaction with surfaces or macromolecules.Understanding environmental fate, design of targeted derivatives.

In-depth Studies on Environmental Transformation Pathways

Understanding the environmental fate of alkylbenzenes is critical for assessing their ecological impact. While extensive research exists on the biodegradation of linear alkylbenzenes, specific pathways for polysubstituted compounds like 1,2-diethyl-3-methylbenzene are less understood. nih.govacs.org

Future research should prioritize:

Microbial Degradation Studies : Identifying specific microbial strains capable of metabolizing 1,2-diethyl-3-methylbenzene and elucidating the enzymatic pathways involved. The initial step likely involves the oxidation of one of the alkyl side chains, followed by processes like β-oxidation. nih.govnih.gov

Metabolite Identification : Characterizing the intermediate and final products of biodegradation to create a complete picture of the transformation pathway. This is essential for determining whether persistent or more toxic byproducts are formed.

Kinetic Modeling : Developing kinetic models to predict the rate of degradation under various environmental conditions (e.g., aerobic, anaerobic, different temperatures), which is crucial for environmental risk assessment. researchgate.net

Table 4: Proposed Environmental Biodegradation Steps
StepDescriptionKey Enzymes/Processes
1. Initial OxidationOxidation of the terminal methyl group of an ethyl side chain to a carboxylic group. nih.govMonooxygenases, Dioxygenases.
2. β-OxidationStepwise shortening of the oxidized alkyl side chain. nih.govAcyl-CoA synthetase, Acyl-CoA dehydrogenase. nih.gov
3. Aromatic Ring CleavageOpening of the benzene ring after side-chain degradation.Dioxygenases.
4. Central MetabolismFunneling of cleavage products into central metabolic pathways (e.g., Krebs cycle).Various metabolic enzymes.

Design of Functionalized Derivatives for Specific Industrial Requirements

Benzene, 1,2-diethyl-3-methyl-, serves as a scaffold that can be modified to create a wide range of functionalized derivatives with tailored properties for specific industrial needs. vulcanchem.com Research in this area focuses on developing efficient methods to introduce various functional groups onto the aromatic ring or the alkyl side chains.

Future directions include:

Pharmaceutical and Agrochemical Intermediates : The compound can be a precursor for synthesizing complex molecules with potential biological activity. vulcanchem.com Introducing functional groups such as nitro, amino, or hydroxyl groups can pave the way for creating new drug candidates or pesticides. nih.govdrugbank.com

Advanced Polymers and Materials : Functionalized derivatives could be used as monomers for high-performance polymers with enhanced thermal stability, specific solubility, or unique optical properties.

Surfactants and Additives : Sulfonation of the aromatic ring could lead to new types of surfactants with properties influenced by the specific alkyl substitution pattern, potentially offering advantages over existing linear alkylbenzene sulfonates.

Table 5: Potential Functionalized Derivatives and Applications
Functional GroupPotential Derivative NamePotential Industrial Application
-NO₂ (Nitro)1,2-Diethyl-3-methyl-x-nitrobenzeneIntermediate for dyes, pharmaceuticals (via reduction to amine). nih.gov
-SO₃H (Sulfonic Acid)4-(2,3-Diethyl-6-methylphenyl)benzenesulfonic acidSpecialty surfactants, detergents. nih.gov
-OH (Hydroxyl)2,3-Diethyl-6-methylphenolAntioxidants, polymer additives, synthesis of resins.
-Br (Bromo)1-Bromo-2,3-diethyl-6-methylbenzeneFlame retardants, intermediates for Grignard reagents.
-COOH (Carboxylic Acid)2,3-Diethyl-6-methylbenzoic acidPrecursor for polyesters, plasticizers, and other specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzene, 1,2-diethyl-3-methyl-, and how are reaction conditions optimized?

  • Methodological Answer : Alkylation of substituted benzene derivatives (e.g., Friedel-Crafts alkylation) is a common approach. Steric hindrance from the ethyl and methyl groups requires careful selection of catalysts (e.g., Lewis acids) and temperature control (80–120°C). Reaction thermochemistry data, such as enthalpy changes (ΔrH°), can guide optimization . For example, monitoring intermediates via GC-MS ensures regioselectivity.

Q. Which techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and substituent positioning, critical for verifying ethyl/methyl group arrangements . Complementary NMR (¹³C and DEPT-135) identifies carbon environments, while IR spectroscopy confirms functional group absence (e.g., C=O).

Q. How can density functional theory (DFT) predict the electronic properties of 1,2-diethyl-3-methylbenzene?

  • Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange terms) balance accuracy and computational cost for predicting HOMO-LUMO gaps and dipole moments . Basis sets such as 6-31G* are recommended for alkyl-substituted aromatics. Solvent effects are modeled using PCM (Polarizable Continuum Model).

Q. Where can researchers access authoritative thermochemical data for this compound?

  • Methodological Answer : The NIST Chemistry WebBook provides experimentally validated thermochemical parameters (e.g., ΔfH°gas, heat capacities). Cross-referencing with gas-phase electron transfer equilibrium studies ensures data reliability, especially for enthalpy of formation .

Advanced Research Questions

Q. How can steric effects in 1,2-diethyl-3-methylbenzene be mitigated during synthesis to improve yield?

  • Methodological Answer : Computational modeling (e.g., molecular dynamics simulations) predicts steric clashes between ethyl groups. Adjusting solvent polarity (e.g., switching from toluene to DMF) reduces aggregation. Kinetic studies using stopped-flow techniques optimize reaction rates under hindered conditions .

Q. What strategies resolve discrepancies between DFT-predicted and experimentally observed vibrational spectra?

  • Methodological Answer : Discrepancies often arise from anharmonicity or inadequate functional selection. Post-Hartree-Fock methods (e.g., MP2) or double-hybrid functionals (e.g., B2PLYP) improve vibrational frequency accuracy. Experimental IR/Raman data should be compared at multiple temperatures to account for thermal broadening .

Q. Which advanced DFT functionals best model non-covalent interactions in alkyl-substituted benzene derivatives?

  • Methodological Answer : Range-separated functionals like ωB97X-D include dispersion corrections critical for van der Waals interactions between alkyl chains. Benchmarks against CCSD(T)/CBS reference data validate performance, particularly for π-alkyl stacking .

Q. What analytical methods detect metabolic or environmental degradation products of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with LC-TOF identifies metabolites via exact mass matching. Isotopic labeling (e.g., deuterated analogs) tracks degradation pathways in environmental samples. Biomarker studies (e.g., glutathione adducts) assess oxidative stress in toxicological assays .

Q. How can crystallographic data refinement challenges (e.g., disorder in ethyl groups) be addressed?

  • Methodological Answer : SHELXL’s PART and SIMU instructions model disordered atoms. Hirshfeld atom refinement (HAR) improves hydrogen positioning in crowded regions. Twinning detection (via PLATON) ensures accurate space group assignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.